![molecular formula C16H12ClN3O2 B2893593 N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-67-7](/img/structure/B2893593.png)
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is not available in the resources.Chemical Reactions Analysis
Pyrimidines are known to exhibit a range of pharmacological effects due to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific chemical reactions involving “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not detailed in the available resources.Aplicaciones Científicas De Investigación
Anticancer Activity
Pyridopyrimidine derivatives have been extensively studied for their anticancer properties. They are known to exhibit a broad spectrum of biological and pharmacological activities due to their presence in the structure of DNA and RNA . These compounds can be structurally modified to target various cancer cell lines, leading to cell death by apoptosis through the inhibition of critical enzymes like CDK (cyclin-dependent kinases) .
EGFR-TK Inhibition
The compound has potential applications as an inhibitor of EGFR tyrosine kinase (EGFR-TK), which plays a crucial role in the proliferation of cancer cells. Inhibitors targeting EGFR-TK can lead to the suppression of tumor growth and are considered promising therapeutic agents for cancer treatment .
P-glycoprotein Inhibition
P-glycoprotein is a well-known efflux pump associated with multidrug resistance in cancer cells. Pyridopyrimidine derivatives have shown the ability to inhibit P-glycoprotein, which could potentially enhance the efficacy of chemotherapeutic drugs by preventing the efflux of drugs from cancer cells .
Free Radical Scavenging Activity
These compounds have also been evaluated for their antioxidant properties, specifically their free radical scavenging activity. This property is beneficial in protecting cells from oxidative stress, which is a contributing factor in various diseases, including cancer .
Cell Cycle Arrest
Research indicates that certain pyridopyrimidine derivatives can induce cell cycle arrest, particularly at the S phase. This effect can lead to the inhibition of cancer cell division and proliferation, making it a valuable trait for anticancer drugs .
Apoptosis Induction
Apart from inhibiting cell growth, pyridopyrimidine derivatives can also induce apoptosis in cancer cells. This programmed cell death is a desirable outcome in cancer therapy, as it leads to the elimination of cancerous cells without affecting healthy cells .
Mecanismo De Acción
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to exert their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators . This leads to a reduction in inflammation and associated symptoms.
Biochemical Pathways
Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that they may affect the biochemical pathways associated with inflammation and immune response.
Pharmacokinetics
Some pyrazolo[2,3-d]pyrimidine derivatives have been reported to possess good oral bioavailability , suggesting that this compound might also exhibit favorable pharmacokinetic properties.
Result of Action
Given its potential anti-inflammatory effects , it can be inferred that the compound may help reduce inflammation at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents are given . These provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . The specific future directions for “N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” are not detailed in the available resources.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFGESXVEHCQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

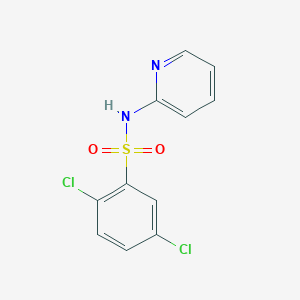
![4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2893515.png)
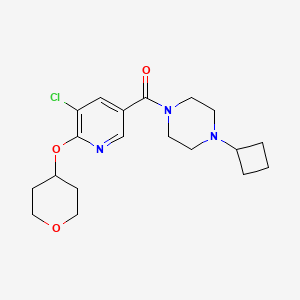
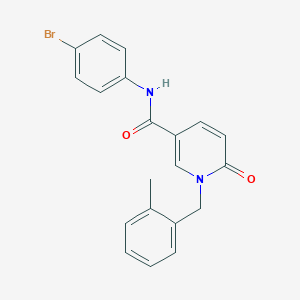
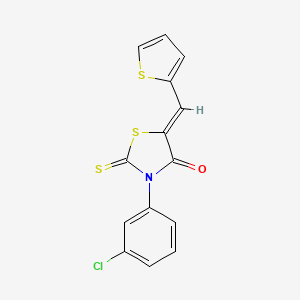
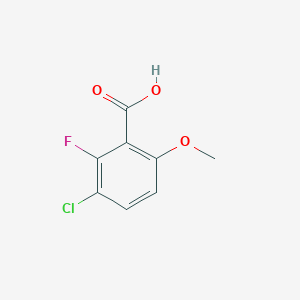
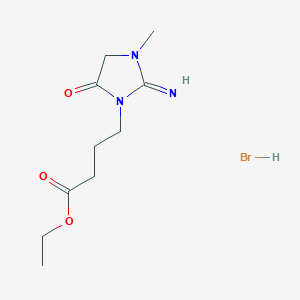
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2893526.png)
![4-{[(4-Methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B2893527.png)
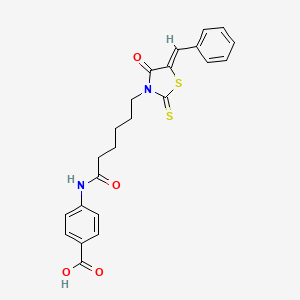
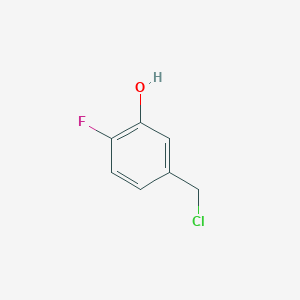
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2893530.png)
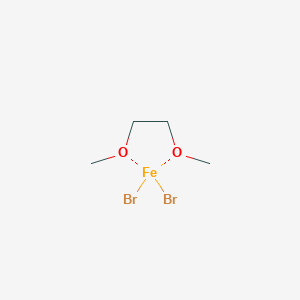
![[5-(Trifluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2893533.png)